Home > Products > Screening Compounds P111454 > 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide -

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide

Catalog Number: EVT-5724628
CAS Number:
Molecular Formula: C19H20N4O4
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-(2-{1-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyloxy}phenyl)-3-(dimethylamino)acrylate

Compound Description: This compound was synthesized by reacting methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. Its molecular structure exhibits intramolecular C—H⋯O and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯π and C—H⋯O interactions.

2-{2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2,6-dimethylphenyl)acetamide

Compound Description: This compound's molecular structure features dihedral angles between the oxadiazole ring and its adjacent benzene rings of 3.56(12)° and 5.72(11)°. Intramolecular N—H⋯O and C—H⋯O hydrogen bonds lead to the formation of four additional five-membered planar rings, nearly coplanar with the neighboring rings.

Opicapone

Compound Description: Opicapone (2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine 1-oxide) is a selective catechol-O-methyltransferase inhibitor. Opicapone undergoes extensive metabolism in rats, resulting in more than 20 phase I and phase II metabolites. It is primarily excreted via feces.

BIA 9-1067

Compound Description: BIA 9-1067 [2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine 1-oxide] was identified as a long-acting, purely peripheral inhibitor of catechol-O-methyltransferase. It is currently under clinical evaluation as an adjunct to L-Dopa therapy of Parkinson's disease.

3-(p-Tolyl)-4-{3-[(phenylamino)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone

Compound Description: In this compound, the 3,6-dihydro-2H-1,3,4-thiadiazine ring adopts a half-boat conformation. The oxadiazol-3-ium ring forms dihedral angles of 57.99(6)° and 54.48(6)° with the phenyl and benzene rings, respectively, while the 1,2,4-triazole ring exhibits angles of 37.35(6)° and 73.89(6)°. A dihedral angle of 21.12(6)° exists between the oxadiazol-3-ium and 1,2,4-triazole rings.

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This compound features a disordered isopropyl unit with the major and minor disordered units inclined at interplanar angles of 73.1(4)° and 86.6(8)° to the attached phenyl ring. The 3,6-dihydro-1,3,4-thiadiazine ring exhibits a twist-boat conformation. The 1,2,3-oxadiazole and 1,2,4-triazole rings are inclined at an interplanar angle of 18.80(11)°.

3-Phenyl-4-{3-[(p-tolyloxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone

Compound Description: This compound exhibits a twist-boat conformation in its 3,6-dihydro-1,3,4-thiadiazine ring. The 1,2,3-oxadiazole and 1,2,4-triazole rings are inclined at an interplanar angle of 44.13(13)°. The phenyl ring has an interplanar angle of 67.40(13)° with the attached 1,2,3-oxadiazole ring.

4-[3-(Phenoxymethyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-(p-tolyl)sydnone

Compound Description: This compound's 3,6-dihydro-1,3,4-thiadiazine ring adopts a twist-boat conformation. The dihedral angle between the 1,2,3-oxadiazole and 1,2,4-triazole rings is 46.45(14)°. The 1,2,3-oxadiazole ring is inclined at a dihedral angle of 59.49(13)° with respect to the attached benzene ring.

2-(3-Methyl[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oxime

Compound Description: This compound is formed as an abnormal cyclization product from the reaction of N-(benzo[h]quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride.

2-(3-p-Chlorophenyl[1,2,4]oxadiazol-5-yl)3,4-dihydro-1-napththylaminoformaldehyde oxime

Compound Description: This compound is also an abnormal cyclization product from the reaction of N-(benzo[h]quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride. Its structure was confirmed by X-ray crystallography.

U-78875

Compound Description: U-78875 [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one] is a compound that demonstrated partial generalization to a low-dose diazepam stimulus effect in rats.

5-[2-(phenylamino)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione

Compound Description: This compound is synthesized by heating 3-(phenylamino)propanehydrazide with ethyl xanthogenate and subsequent cyclization with hydrochloric acid.

Properties

Product Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)propanamide

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H20N4O4/c1-25-15-6-5-14(10-16(15)26-2)19-22-18(27-23-19)8-7-17(24)21-12-13-4-3-9-20-11-13/h3-6,9-11H,7-8,12H2,1-2H3,(H,21,24)

InChI Key

YZURTENKETZANI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CN=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CN=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.